molecular formula C19H13NO5S B3000619 Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate CAS No. 384363-98-8

Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate

Cat. No.: B3000619
CAS No.: 384363-98-8
M. Wt: 367.38
InChI Key: BGVROSSGJXWHMD-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate is a useful research compound. Its molecular formula is C19H13NO5S and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for a similar compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on further optimizing the synthesis process and exploring the potential of these compounds in other therapeutic areas.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S/c1-2-24-19(23)17-15(18-20-12-5-3-4-6-14(12)26-18)16(22)11-8-7-10(21)9-13(11)25-17/h3-9,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVROSSGJXWHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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